REACTION_SMILES
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[CH2:6]([C:7]#[C:8][CH2:9][OH:10])[OH:11].[CH3:15][CH2:16][OH:17].[CH:1]1([CH2:2][OH:3])[CH2:4][O:5]1.[Ca+2:13].[Cl-:12].[Cl-:14].[OH2:18]>>[CH:1]([CH2:2][OH:3])([CH2:4][O:11][CH2:6][C:7]#[C:8][CH2:9][OH:10])[OH:5]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC#CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC1CO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ca+2]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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OCC#CCOCC(O)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |